Cbz-4-tert-butyl-L-Phenylalanine
Overview
Description
Cbz-4-tert-butyl-L-Phenylalanine is a derivative of L-Phenylalanine, an essential amino acid. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a tert-butyl group attached to the phenylalanine molecule. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of removal of the protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-4-tert-butyl-L-Phenylalanine typically involves the protection of the amino group of L-Phenylalanine with a carbobenzyloxy (Cbz) group and the protection of the carboxyl group with a tert-butyl group. The process begins with the reaction of L-Phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cbz-4-tert-butyl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd-C, LiAlH4
Substitution: NaOCH3, CbzCl
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted phenylalanine derivatives .
Scientific Research Applications
Cbz-4-tert-butyl-L-Phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cbz-4-tert-butyl-L-Phenylalanine involves the selective protection and deprotection of functional groups during chemical synthesis. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl group protects the carboxyl group. These protecting groups can be removed under specific conditions, allowing for the selective modification of the phenylalanine molecule .
Comparison with Similar Compounds
Similar Compounds
Cbz-L-Phenylalanine: Similar to Cbz-4-tert-butyl-L-Phenylalanine but lacks the tert-butyl group.
Boc-L-Phenylalanine: Contains a tert-butyl group but uses a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Fmoc-L-Phenylalanine: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
This compound is unique due to the combination of the Cbz and tert-butyl protecting groups, which provide enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in complex peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNNNROLVWMWES-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270292-81-3 | |
Record name | L-Phenylalanine, 4-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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